molecular formula C7H11ClN2O B128194 4-Methoxyphenylhydrazine hydrochloride CAS No. 19501-58-7

4-Methoxyphenylhydrazine hydrochloride

Cat. No.: B128194
CAS No.: 19501-58-7
M. Wt: 174.63 g/mol
InChI Key: FQHCPFMTXFJZJS-UHFFFAOYSA-N
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Description

4-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula CH₃OC₆H₄NHNH₂·HCl. It is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenylhydrazine hydrochloride typically involves the diazotization of 4-methoxyaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods: An industrial method involves the reaction of 4-methoxy bromobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane under ultrasonic stirring. The product is then treated with hydrogen chloride gas to precipitate this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

Pharmaceutical Synthesis

4-Methoxyphenylhydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly anti-cancer agents. Its ability to participate in hydrazone formation makes it a valuable building block for complex organic molecules.

  • Case Study: Synthesis of Anti-Cancer Agents
    A study demonstrated the reaction of this compound with pyridine derivatives, yielding products with efficiencies ranging from 14% to 76%, depending on the reaction conditions. This highlights its utility in developing novel therapeutic compounds .

Analytical Chemistry

In analytical chemistry, this compound is employed for the detection and quantification of various compounds. Its reactivity allows researchers to develop reliable methods for quality control in laboratory settings.

  • Application Example: Quality Control
    The compound is used in colorimetric assays to detect carbonyl compounds in food and biological samples, providing essential data for ensuring product safety and compliance with regulations.

Biochemical Research

The compound plays a crucial role in biochemical research, particularly in studies related to enzyme mechanisms and metabolic pathways. It aids in understanding hydrazone formation, which is significant for biochemists and molecular biologists.

  • Research Findings: Enzyme Mechanisms
    Research has shown that this compound can be used to investigate enzyme-catalyzed reactions involving hydrazones, contributing to a deeper understanding of metabolic processes .

Material Science

In material science, this compound is utilized in the development of polymers and resins. Its chemical properties enable innovations in materials with specific characteristics tailored for industrial applications.

  • Example: Polymer Development
    The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Food Industry

The food industry employs this compound for detecting food contaminants. Its application ensures food safety and compliance with health regulations.

  • Detection Method: Food Safety
    It is particularly effective in identifying certain foodborne contaminants through hydrazone formation, which can be quantitatively analyzed using spectroscopic methods .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for anti-cancer drug developmentSynthesis of pyridine derivatives
Analytical ChemistryDetection and quantification methodsQuality control assays
Biochemical ResearchStudy of enzyme mechanismsInvestigation of hydrazone formation
Material ScienceDevelopment of polymers and resinsEnhancing thermal stability
Food IndustryDetection of food contaminantsIdentifying carbonyl compounds

Comparison with Similar Compounds

  • Phenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride

Comparison: 4-Methoxyphenylhydrazine hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to other phenylhydrazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research .

Biological Activity

4-Methoxyphenylhydrazine hydrochloride (MPH) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-angiogenic studies. This article explores the synthesis, biological effects, and potential applications of MPH, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of MPH typically involves the reaction of 4-methoxyphenyl hydrazine with hydrochloric acid under controlled conditions. A common method includes the use of sodium nitrite and aniline, where the molar ratios are carefully maintained to yield high purity and efficiency. The reaction conditions can vary, but generally involve temperatures between 0°C to 40°C and a reaction time ranging from 10 to 100 minutes .

2.1 Anti-Angiogenic Activity

Recent studies have highlighted the anti-angiogenic properties of MPH, which inhibit endothelial cell proliferation and migration—key processes in angiogenesis. In vitro assays demonstrated that MPH exhibits dose-dependent inhibition of mouse aortic endothelial cells (MAEC) with IC50 values ranging from 12 µM to over 100 µM depending on structural modifications .

Table 1: Cytostatic Activity of MPH in Various Cell Lines

CompoundIC50 (µM)MAECBAECHeLaMCF-7
MPH12 ± 2.917 ± 4.239 ± 1.424 ± 0.4
Control A42 ± 3.429 ± 4.537 ± 4.929 ± 6.8
Control B>100P100P100P100

P100 indicates no significant inhibition observed.

The study also indicated that modifications to the phenyl ring, such as the introduction of hydroxyl groups, could enhance anti-proliferative activity .

2.2 Cytotoxic Effects on Cancer Cells

MPH has shown potential cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cell lines was evaluated through various assays, revealing promising results that suggest further investigation into its mechanisms of action is warranted .

The mechanism through which MPH exerts its biological effects appears to involve the modulation of signaling pathways associated with cell proliferation and survival. Studies indicate that MPH may interfere with growth factor signaling, thereby inhibiting angiogenesis and tumor growth .

Case Study: In Vivo Efficacy

In a notable study involving the chicken chorioallantoic membrane (CAM) assay, MPH was administered to assess its in vivo anti-angiogenic activity. Results indicated significant inhibition of neovascularization compared to control groups, reinforcing its potential as an anti-cancer agent .

Case Study: Structural Modifications

Research on structural modifications of MPH has led to derivatives with enhanced biological activity. For instance, compounds derived from MPH with additional hydroxyl groups exhibited lower IC50 values in endothelial cell assays compared to unmodified MPH .

Properties

IUPAC Name

(4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCPFMTXFJZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173160
Record name 4-Methoxyphenylhydrazine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID80173160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19501-58-7
Record name (4-Methoxyphenyl)hydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19501-58-7
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Record name 4-Methoxyphenylhydrazine hydrochloride
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Record name 4-methoxyphenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of 4-Methoxyphenylhydrazine hydrochloride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it acts as a reagent in synthesizing substituted indole derivatives [, ] by reacting with ketones or aldehydes containing α-methylene groups. This reaction proceeds through a Fischer indole synthesis mechanism, forming a crucial intermediate that undergoes cyclization to yield the indole core.

Q2: Can you provide an example of a specific reaction involving this compound and discuss its outcome?

A2: Certainly. In a study focusing on 1,2,4-thiadiazole derivatives [], this compound reacted with 3-acetonyl-5-cyano-1,2,4-thiadiazole. Interestingly, this reaction yielded 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole as the sole product. This result highlights the regioselectivity of the reaction, where the 4-methoxy substituent on the phenylhydrazine dictates the final product's structure.

Q3: Are there any alternative synthetic routes for compounds typically synthesized using this compound?

A3: Yes, alternative synthetic approaches can be employed. For instance, the paper focusing on N-Acetyl-5-methoxytryptamine (Melatonin) synthesis [] utilizes a different strategy. Instead of using this compound, the researchers employed this compound itself in a one-pot reaction with acetic anhydride and 4-aminobutyraldehyde dimethylacetal. This method offers an alternative route to melatonin and potentially other related compounds, showcasing the adaptability of synthetic chemistry in achieving desired targets.

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